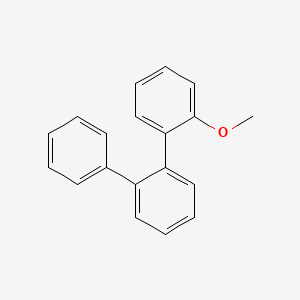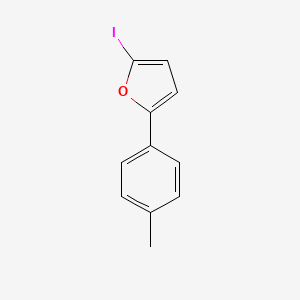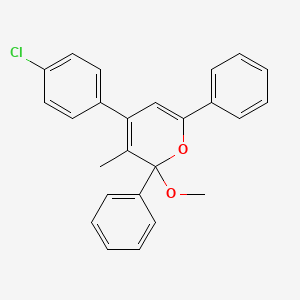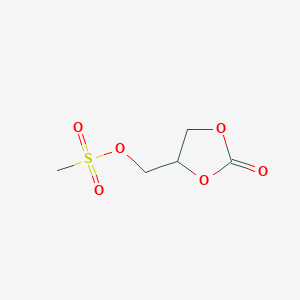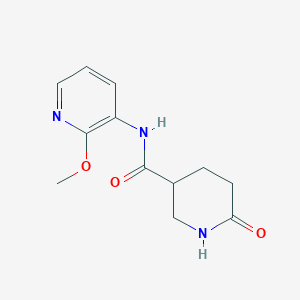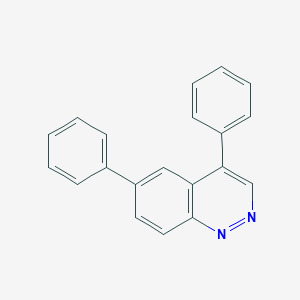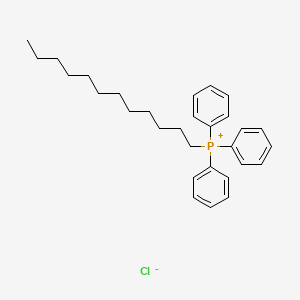
Dodecyl(triphenyl)phosphanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl(triphenyl)phosphanium;chloride is an organophosphorus compound with the chemical formula C30H40ClP. It is a quaternary phosphonium salt, characterized by the presence of a dodecyl group (a twelve-carbon alkyl chain) attached to a triphenylphosphine moiety. This compound is known for its lipophilic properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecyl(triphenyl)phosphanium;chloride can be synthesized through the reaction of triphenylphosphine with dodecyl chloride. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under reflux conditions. The general reaction scheme is as follows:
P(C6H5)3+C12H25Cl→C12H25P(C6H5)3Cl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl(triphenyl)phosphanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to triphenylphosphine and dodecyl chloride.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Triphenylphosphine oxide and dodecyl alcohol.
Reduction: Triphenylphosphine and dodecyl chloride.
Substitution: Dodecyl(triphenyl)phosphanium hydroxide or alkoxide derivatives.
Applications De Recherche Scientifique
Dodecyl(triphenyl)phosphanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane dynamics due to its lipophilic nature.
Medicine: Investigated for its potential use in drug delivery systems targeting mitochondria.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of dodecyl(triphenyl)phosphanium;chloride involves its interaction with biological membranes. The lipophilic dodecyl group allows the compound to insert into lipid bilayers, while the triphenylphosphine moiety can interact with various molecular targets. This dual functionality makes it effective in disrupting membrane integrity and facilitating the transport of other molecules across the membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decyl(triphenyl)phosphanium;chloride: Similar structure but with a ten-carbon alkyl chain.
Hexadecyl(triphenyl)phosphanium;chloride: Contains a sixteen-carbon alkyl chain.
Triphenylphosphine oxide: Lacks the alkyl chain but shares the triphenylphosphine core.
Uniqueness
Dodecyl(triphenyl)phosphanium;chloride is unique due to its optimal chain length, which balances lipophilicity and membrane interaction capabilities. This makes it particularly effective in applications requiring membrane insertion and transport.
Propriétés
Numéro CAS |
84902-22-7 |
|---|---|
Formule moléculaire |
C30H40ClP |
Poids moléculaire |
467.1 g/mol |
Nom IUPAC |
dodecyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C30H40P.ClH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ZOKWYSXFTXBLSG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


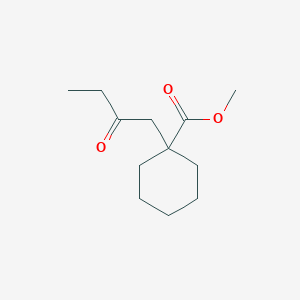
![methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate](/img/structure/B14132065.png)
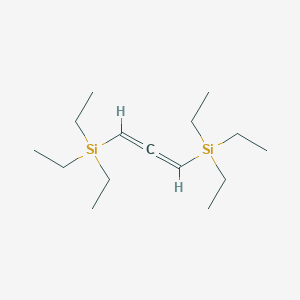
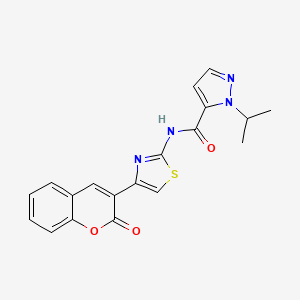
![[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] acetate](/img/structure/B14132074.png)
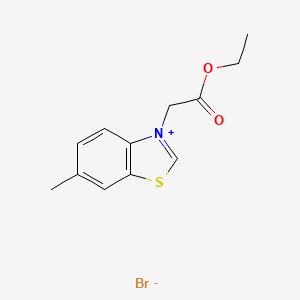
![N-(3,5-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14132080.png)
